5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol
Descripción general
Descripción
AN-2718 es un compuesto que inhibe el crecimiento de hongos bloqueando la síntesis de proteínas a través del mecanismo de atrapamiento de tRNA oxaborole (OBORT) . Su estructura química está representada por el número CAS 174672-06-1. Como agente antifúngico de amplio espectro, AN-2718 ha despertado interés en la investigación científica y posibles aplicaciones terapéuticas.
Mecanismo De Acción
El mecanismo de AN-2718 implica atrapar tRNA-LEU en el sitio activo de edición de la leucil-tRNA sintetasa (LeuRS). Esto previene la síntesis de leucil-tRNA-LEU, inhibiendo finalmente la síntesis de proteínas en los hongos .
Análisis Bioquímico
Biochemical Properties
AN2718 inhibits leucyl-tRNA synthetase (LeuRS) from molds and yeasts, blocking protein synthesis . The IC50 values are 2 µM for A. fumigatus and 4.2 µM for C. albicans LeuRS .
Cellular Effects
The compound exerts its effects by inhibiting the growth of fungi, which is achieved by blocking protein synthesis . This impacts cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol involves the inhibition of LeuRS, an enzyme crucial for protein synthesis in fungi . By binding to this enzyme, the compound prevents the incorporation of leucine into growing polypeptide chains, thereby halting protein synthesis and fungal growth .
Métodos De Preparación
Rutas Sintéticas:: Aunque las rutas sintéticas específicas para AN-2718 no están ampliamente documentadas, se sintetiza utilizando principios establecidos de química orgánica. Los investigadores suelen diseñar vías sintéticas para acceder a AN-2718 mediante reacciones específicas.
Condiciones de Reacción:: Las condiciones de reacción exactas para la síntesis de AN-2718 siguen siendo de propiedad exclusiva. la estructura química del compuesto sugiere la participación de reactivos que contienen boro e intermedios relacionados con el tRNA.
Producción Industrial:: Los métodos de producción industrial de AN-2718 no se divulgan públicamente. Las empresas o instituciones de investigación involucradas en su desarrollo probablemente empleen procesos especializados para lograr la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones:: AN-2718 participa en varias reacciones químicas, que incluyen:
Oxidación: AN-2718 puede sufrir reacciones de oxidación.
Reducción: Los procesos de reducción podrían modificar su estructura.
Sustitución: Los grupos sustituyentes pueden introducirse o reemplazarse.
Reactivos y Condiciones Comunes:: Los reactivos y condiciones específicos son de propiedad exclusiva. los compuestos que contienen boro y los intermedios relacionados con el tRNA probablemente desempeñen un papel crucial.
Productos Principales:: Los productos principales de AN-2718 dependen de las reacciones específicas involucradas. Estos podrían incluir derivados o intermedios modificados de AN-2718.
Aplicaciones Científicas De Investigación
AN-2718 encuentra aplicaciones en:
Investigación Antifúngica: Su mecanismo OBORT lo convierte en un prometedor candidato antifúngico.
Medicina: Investigando su potencial como agente terapéutico contra infecciones fúngicas.
Biología Química: Estudiando sus efectos sobre los procesos celulares.
Comparación Con Compuestos Similares
La singularidad de AN-2718 radica en su mecanismo OBORT. Los compuestos similares incluyen otros oxaboroles y agentes antifúngicos, pero el modo de acción específico de AN-2718 lo diferencia.
Propiedades
IUPAC Name |
5-chloro-1-hydroxy-3H-2,1-benzoxaborole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAFTPZYFJFEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169889 | |
Record name | AN-2718 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174672-06-1 | |
Record name | AN-2718 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174672061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AN-2718 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AN-2718 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AN-2718 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810U6C2DGG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AN2718 against fungi?
A1: AN2718 targets fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. [] By inhibiting LeuRS, AN2718 disrupts protein synthesis, ultimately leading to fungal cell death. []
Q2: How does AN2718's mechanism of action differ from existing antifungal agents?
A2: Unlike azoles, which target ergosterol synthesis, or polyenes, which bind to ergosterol in the fungal cell membrane, AN2718 inhibits protein synthesis by targeting LeuRS. [] This unique mechanism of action makes it a promising candidate for treating infections caused by fungi resistant to conventional antifungals.
Q3: What types of fungal infections has AN2718 demonstrated efficacy against in clinical trials?
A3: Clinical trials have primarily focused on the efficacy of AN2718 in treating onychomycosis, a fungal infection of the nail. [] Results from Phase III clinical trials show promising cure rates and a favorable safety profile compared to existing treatments. []
Q4: Has AN2718 shown efficacy against drug-resistant fungal strains?
A4: While research is ongoing, the novel mechanism of action of AN2718 suggests potential for treating infections caused by fungal strains resistant to conventional antifungals. [] Further studies are needed to fully assess its activity against specific drug-resistant strains.
Q5: What is the molecular formula and weight of AN2718?
A5: The molecular formula of AN2718 is C7H6BClO3, and its molecular weight is 184.39 g/mol. []
Q6: How does the structure of AN2718 contribute to its antifungal activity?
A6: The benzoxaborole moiety of AN2718 is crucial for its activity, allowing it to form a stable boron-oxygen bond with the target enzyme, LeuRS. [] The chlorine substituent at the 5-position of the benzoxaborole ring also influences its potency and selectivity. []
Q7: Have any structure-activity relationship (SAR) studies been conducted on AN2718?
A7: Yes, SAR studies have investigated the impact of modifying the benzoxaborole scaffold on antifungal activity. [] These studies have identified key structural features important for target binding, potency, and selectivity.
Q8: What are the stability characteristics of AN2718 under various conditions?
A8: Information regarding the specific stability characteristics of AN2718 under various conditions is limited in the provided research papers. Further investigation into this aspect would be beneficial.
Q9: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of AN2718?
A9: The research papers provided do not delve into the specific formulation strategies employed for AN2718. Further research is needed to understand how its physicochemical properties influence formulation development.
Q10: What in vitro models have been used to study the activity of AN2718?
A10: In vitro studies have utilized various fungal strains to assess the antifungal activity of AN2718. These studies help determine minimum inhibitory concentrations (MICs) and provide insights into its mechanism of action. []
Q11: What animal models have been employed to evaluate the efficacy and safety of AN2718?
A11: While the provided research papers do not specify the animal models used, preclinical studies typically employ animal models of fungal infection to assess efficacy and safety before proceeding to human trials.
Q12: What are the key findings from clinical trials investigating AN2718 for onychomycosis treatment?
A12: Phase III clinical trials have shown that topical AN2718 is effective in treating onychomycosis, with higher cure rates and a more favorable safety profile compared to existing topical therapies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.